(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid
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Overview
Description
Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid: is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 3-amino-4-(1-naphthyl)-butyric acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid typically involves the protection of the amino group using the Boc group. This can be achieved through the reaction of 3-amino-4-(1-naphthyl)-butyric acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production methods for Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or borane can be employed.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products Formed:
Oxidation: Oxidized derivatives of the naphthyl group.
Reduction: 3-amino-4-(1-naphthyl)-butanol.
Substitution: 3-amino-4-(1-naphthyl)-butyric acid.
Scientific Research Applications
Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing selective reactions at other functional sites. Upon deprotection, the free amine can interact with enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
- Boc-(R,S)-3-amino-3-(1-naphthyl)propionic acid
- Boc-®-3-amino-3-(1-naphthyl)propionic acid
Comparison: Boc-(S)-3-Amino-4-(1-naphthyl)-butyric acid is unique due to its specific stereochemistry and the presence of the naphthyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in synthesis and drug design.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-naphthalen-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20-15(12-17(21)22)11-14-9-6-8-13-7-4-5-10-16(13)14/h4-10,15H,11-12H2,1-3H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXDXPRAUFACOHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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